REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:9]=[CH:10][C:11]([N+:15]([O-])=O)=[C:12]([CH:14]=2)[NH2:13])[CH2:4][CH2:3]1.Cl.C(O[C:22](=N)[CH2:23][C:24]([O:26][CH2:27][CH3:28])=[O:25])C.[OH-].[Na+]>O>[CH2:27]([O:26][C:24](=[O:25])[CH2:23][C:22]1[NH:13][C:12]2[CH:14]=[C:8]([N:5]3[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]3)[CH:9]=[CH:10][C:11]=2[N:15]=1)[CH3:28] |f:1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCN(CC1)C=1C=CC(=C(N)C1)[N+](=O)[O-]
|
Name
|
ethyl 3-ethoxy-3-iminopropanoate hydrochloride
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)OC(CC(=O)OCC)=N
|
Name
|
diamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
530 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
27.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solution was purged with N2 for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
was completely consumed
|
Type
|
FILTRATION
|
Details
|
the reaction was filtered
|
Type
|
TEMPERATURE
|
Details
|
while warm through a pad of Celite
|
Type
|
WASH
|
Details
|
The reaction flask and Celite were then washed with 200 proof EtOH (3×285 mL)
|
Type
|
CUSTOM
|
Details
|
The filtrates were combined in a 5000 mL flask
|
Type
|
CUSTOM
|
Details
|
about 3300 mL of ethanol was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
producing an orange oil
|
Type
|
ADDITION
|
Details
|
was added over a period of about 20 minutes
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
The resulting suspension was stirred for about 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the internal temperature at about 20-25° C
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed with H2O (3×300 mL)
|
Type
|
CUSTOM
|
Details
|
The collected solid was dried to a constant weight at 50° C. under vacuum in a vacuum oven
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC1=NC2=C(N1)C=C(C=C2)N2CCN(CC2)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 345.9 g | |
YIELD: PERCENTYIELD | 90.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |